Cas no 102170-23-0 (5-Hydroxy-6-methylpiperidin-2-one)

5-Hydroxy-6-methylpiperidin-2-one is a heterocyclic organic compound featuring a piperidinone backbone with hydroxyl and methyl substituents at the 5- and 6-positions, respectively. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical synthesis and fine chemical applications. Its hydroxyl group enhances solubility and provides a handle for further derivatization, while the methyl substitution influences steric and electronic properties. The compound’s stability under standard conditions ensures ease of handling and storage. Its well-defined stereochemistry and purity make it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules and chiral synthesis.
5-Hydroxy-6-methylpiperidin-2-one structure
102170-23-0 structure
Product Name:5-Hydroxy-6-methylpiperidin-2-one
CAS No:102170-23-0
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD15529630
CID:1015662
PubChem ID:55286566
Update Time:2025-11-01

5-Hydroxy-6-methylpiperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxy-6-methylpiperidin-2-one
    • 5-HYDROXY-6-METHYL-2-PIPERIDINONE
    • 5-Hydroxy-6-methyl-piperidin-2-one
    • 2-Piperidinone, 5-hydroxy-6-methyl-
    • ACMC-20m56o
    • AK132537
    • CTK0G7760
    • KB-43406
    • RL00108
    • AKOS006354719
    • J-517609
    • DTXSID40717483
    • 102170-23-0
    • SB42854
    • MDL: MFCD15529630
    • Inchi: 1S/C6H11NO2/c1-4-5(8)2-3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)
    • InChI Key: JGGRPPXGCJNMLJ-UHFFFAOYSA-N
    • SMILES: OC1CCC(NC1C)=O

Computed Properties

  • Exact Mass: 129.07903
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33
  • LogP: -0.07830

5-Hydroxy-6-methylpiperidin-2-one Pricemore >>

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Additional information on 5-Hydroxy-6-methylpiperidin-2-one

Research Brief on 5-Hydroxy-6-methylpiperidin-2-one (CAS: 102170-23-0): Recent Advances and Applications

5-Hydroxy-6-methylpiperidin-2-one (CAS: 102170-23-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of 5-Hydroxy-6-methylpiperidin-2-one is its incorporation into the design of novel gamma-aminobutyric acid (GABA) receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for GABAA receptors, suggesting potential applications in the treatment of anxiety and epilepsy. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, providing a robust foundation for further preclinical development.

In addition to its neurological applications, 5-Hydroxy-6-methylpiperidin-2-one has also been investigated for its role in metabolic pathways. A recent preprint on bioRxiv reported that this compound acts as a precursor in the biosynthesis of certain alkaloids with anti-diabetic properties. The researchers employed high-performance liquid chromatography (HPLC) and mass spectrometry to characterize the metabolic intermediates, revealing a novel enzymatic pathway that could be leveraged for the production of therapeutic agents targeting type 2 diabetes.

The synthetic accessibility of 5-Hydroxy-6-methylpiperidin-2-one has also been a focus of recent research. A 2022 paper in Organic Letters detailed an efficient, one-pot synthesis method using catalytic hydrogenation of readily available starting materials. This method offers a scalable and cost-effective approach to producing the compound in high yields, which is critical for its broader application in pharmaceutical manufacturing. The study also highlighted the compound's stability under various conditions, further supporting its viability as a building block in drug development.

Despite these promising developments, challenges remain in the clinical translation of 5-Hydroxy-6-methylpiperidin-2-one-based therapeutics. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability, necessitating further structural optimization to improve its drug-like properties. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations, with preliminary results showing enhanced absorption and tissue distribution in animal models.

In conclusion, 5-Hydroxy-6-methylpiperidin-2-one (CAS: 102170-23-0) represents a versatile scaffold with significant potential in medicinal chemistry. Its applications in neurological and metabolic disorders, coupled with advances in synthetic methodologies, position it as a promising candidate for future drug development. Continued research efforts will be essential to fully realize its therapeutic potential and overcome existing challenges in bioavailability and clinical efficacy.

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